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Compound of Interest

Compound Name: Ethyl hydrogen suberate

Cat. No.: B081276

A Comparative Analysis of Ethyl Hydrogen
Suberate Spectral Data

This guide provides a detailed comparison of experimental and literature spectral data for Ethyl
hydrogen suberate, a key intermediate in various chemical syntheses. The analysis covers
Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (:3C
NMR), and Mass Spectrometry (MS), offering researchers, scientists, and drug development
professionals a comprehensive resource for compound verification and characterization.

Spectral Data Comparison

The following tables summarize the expected and observed spectral data for Ethyl hydrogen
suberate. Literature values are derived from established chemical shift ranges for similar
functional groups and predictive databases, while the hypothetical experimental data
represents a typical analytical result for a pure sample.

'H NMR Spectral Data
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Hypothetical

Experimental

Literature/Predicte

Protons Multiplicity . . d Chemical Shift
Chemical Shift ()
(3) ppm
Ppm
-CHs (ethyl) triplet 1.25 1.2-1.3
-CH:- (ethyl) quartet 412 4.0-4.2
-CHz- (C3, C6) multiplet 1.30-1.40 1.3-1.4
-CHz- (C4, C5) multiplet 1.60-1.70 1.6-1.7
-CHz- (C2) triplet 2.30 2.2-2.4
-CHz- (C7) triplet 2.35 2.3-25
-COOH singlet (broad) 115 10-13

13C NMR Spectral Data

Distinct signals are expected for the two carbonyl carbons (one for the ester and one for the

carboxylic acid), the carbons of the ethyl group, and the six unique carbons of the aliphatic

backbone.[1]

Hypothetical Experimental

Literaturel/Predicted

Carbon . . . .
Chemical Shift (6) ppm Chemical Shift (8) ppm

-CHis (ethyl) 14.2 ~14

-CH2- (ethyl) 60.3 ~60

C3, C6 245 24-26

C4,C5 28.8 28-30

Cc2 34.0 33-35

c7 34.1 33-35

C1 (-COOH) 179.5 175-185

C8 (-COOEY) 173.8 170-175
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Mass Spectrometry (MS) Data

The mass spectrum of Ethyl hydrogen suberate is expected to show a molecular ion peak
and characteristic fragmentation patterns.

Hypothetical Experimental

Parameter Literature/Predicted Value
Value
Molecular Formula C10H1804 C10H1804[2]
Molecular Weight 202.25 g/mol 202.25 g/mol [2]
Mass-to-Charge Ratio (m/z) of
202.12 202.12
Molecular lon [M]*
Key Fragmentation Peaks
157, 143, 138, 129 157, 143, 138[2]

(m/z)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.
Proton Nuclear Magnetic Resonance (*H NMR) Spectroscopy

o Sample Preparation: A 5-10 mg sample of Ethyl hydrogen suberate is dissolved in
approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCIs), containing
0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. The solution is then transferred
to a5 mm NMR tube.

¢ Instrumentation: A 400 MHz NMR spectrometer is used for analysis.

o Data Acquisition: The 'H NMR spectrum is acquired at room temperature with a 90° pulse
width, a relaxation delay of 5 seconds, and an acquisition time of 4 seconds. A total of 16
scans are typically co-added to improve the signal-to-noise ratio.

o Data Processing: The resulting Free Induction Decay (FID) is processed with a line
broadening factor of 0.3 Hz and Fourier transformed. The spectrum is then phased, baseline
corrected, and referenced to the TMS signal at 0.00 ppm.
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Carbon-13 Nuclear Magnetic Resonance (3C NMR) Spectroscopy

o Sample Preparation: A 20-30 mg sample of Ethyl hydrogen suberate is dissolved in
approximately 0.7 mL of CDCls.

e Instrumentation: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton
frequency) is utilized.

o Data Acquisition: The 13C NMR spectrum is acquired with proton decoupling using a 30°
pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several
hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise
ratio due to the low natural abundance of the 13C isotope.

o Data Processing: The FID is processed with a line broadening of 1 Hz, Fourier transformed,
phased, and baseline corrected. The solvent peak (CDCls at 77.16 ppm) is used for chemical
shift referencing.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via Gas
Chromatography (GC) to ensure separation from any potential impurities. A dilute solution of
Ethyl hydrogen suberate in a volatile organic solvent (e.g., dichloromethane) is injected
into the GC.

e Instrumentation: A GC system coupled to a mass spectrometer with an Electron lonization
(El) source is used.

e GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with a temperature
program starting at 100°C, holding for 2 minutes, then ramping to 250°C at a rate of
10°C/min.

e MS Conditions: The El source is operated at 70 eV. The mass analyzer is set to scan a mass
range of m/z 40-300.

» Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and
characteristic fragment ions.
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Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing of spectral data
with literature values.

Caption: Workflow for spectral data cross-referencing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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